molecular formula C8H11Cl2N3 B12826703 3-(Hydrazinylmethyl)benzonitrile dihydrochloride

3-(Hydrazinylmethyl)benzonitrile dihydrochloride

Cat. No.: B12826703
M. Wt: 220.10 g/mol
InChI Key: SBXCHTJLTITDSI-UHFFFAOYSA-N
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Description

3-(Hydrazinylmethyl)benzonitrile dihydrochloride is a chemical compound with the molecular formula C8H10ClN3. It is a derivative of benzonitrile, featuring a hydrazinylmethyl group attached to the benzene ring. This compound is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hydrazinylmethyl)benzonitrile dihydrochloride typically involves the reaction of benzonitrile with hydrazine derivatives. One common method involves the reaction of benzonitrile with hydrazine hydrate under controlled conditions to form the hydrazinylmethyl derivative. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Hydrazinylmethyl)benzonitrile dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The hydrazinylmethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted benzonitrile derivatives.

Scientific Research Applications

3-(Hydrazinylmethyl)benzonitrile dihydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-(Hydrazinylmethyl)benzonitrile dihydrochloride involves its interaction with specific molecular targets and pathways. The hydrazinylmethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This compound can also participate in redox reactions, influencing cellular oxidative stress and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzonitrile: A simpler derivative without the hydrazinylmethyl group.

    Hydrazinylmethylbenzene: Lacks the nitrile group present in 3-(Hydrazinylmethyl)benzonitrile dihydrochloride.

    Hydrazinylmethylbenzoic acid: Contains a carboxylic acid group instead of the nitrile group.

Uniqueness

This compound is unique due to the presence of both the hydrazinylmethyl and nitrile groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C8H11Cl2N3

Molecular Weight

220.10 g/mol

IUPAC Name

3-(hydrazinylmethyl)benzonitrile;dihydrochloride

InChI

InChI=1S/C8H9N3.2ClH/c9-5-7-2-1-3-8(4-7)6-11-10;;/h1-4,11H,6,10H2;2*1H

InChI Key

SBXCHTJLTITDSI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C#N)CNN.Cl.Cl

Origin of Product

United States

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